molecular formula C28H45ClO2 B1583008 Cholesterol chloroformate CAS No. 7144-08-3

Cholesterol chloroformate

Cat. No. B1583008
CAS RN: 7144-08-3
M. Wt: 449.1 g/mol
InChI Key: QNEPTKZEXBPDLF-UHFFFAOYSA-N
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Description

Cholesterol chloroformate is a cholesterol derivative that has been shown to have good solubility in water . It is a white crystalline solid that is insoluble in ether, benzene, and chlorinated hydrocarbons . It is used in the preparation of hydrophobized chitosan oligosaccharide, which finds application as an efficient gene carrier .


Synthesis Analysis

Cholesterol chloroformate can be synthesized through various methods. One such method involves the copper-catalyzed 1,3-dipolar cycloaddition (CuAAC) reaction of glycosyl azides with cholesterol derivative . Another method involves the reaction of cholesteryl chloroformate with amino acid-bound resins .


Molecular Structure Analysis

Cholesterol chloroformate has a molecular formula of CHClO, with an average mass of 449.109 Da and a monoisotopic mass of 448.310822 Da . It has a rigid and almost planar structure with a steroid skeleton of four fused rings, three six-membered and one five-membered .


Chemical Reactions Analysis

Cholesterol chloroformate can undergo various chemical reactions. For instance, it can participate in cholesterol oxidation reactions, substitution of the 3β-hydroxy group, addition to the C5=C6 double bond, C-H functionalization, and C-C bond forming reactions . It can also react with amines to form carbamates .


Physical And Chemical Properties Analysis

Cholesterol chloroformate is a white crystalline solid . It has a transition temperature from crystalline phase to cholesteric phase at 117.8 °C and from cholesteric phase to isotropic phase at 125.3 °C .

Scientific Research Applications

Gene Carrier in Gene Therapy

Cholesteryl chloroformate is used in the preparation of hydrophobized chitosan oligosaccharide , which is an efficient gene carrier. This application is significant in the field of gene therapy, where delivering genetic material into cells is a fundamental process .

Polymerization Initiator

It acts as an initiator in the polymerization of methyl methacrylate . This process is crucial in creating polymers with specific properties for various industrial applications .

Synthesis of Mesogens

Cholesteryl chloroformate is utilized in synthesizing new mesogens like cholesteryl 1H-imidazole-1-carboxylate (Cho-Imi) and Cholesteryl (4-((E)-phenyldiazenyl) phenyl) carbamate (Cho-Diazo) . These compounds have potential applications in liquid crystal technology and materials science .

Drug Delivery Systems

The compound has been explored for use in drug delivery systems . Its ability to modify other molecules can enhance the delivery and efficacy of pharmaceuticals .

Bioimaging Applications

Cholesterol-based compounds, including cholesteryl chloroformate derivatives, are being investigated for their potential in bioimaging . They could play a role in improving imaging techniques for medical diagnostics .

Synthesis of Polymers with Cholesterol Moieties

Cholesteryl chloroformate is used to synthesize polymers comprising cholesterol moieties. These polymers find applications in self-assembly and biomedical fields , where they can be used to create structures mimicking biological membranes or systems .

Mechanism of Action

While the specific mechanism of action for cholesterol chloroformate is not explicitly stated in the search results, cholesterol, in general, plays an essential role in regulating membrane fluidity, cell differentiation, and proliferation .

Safety and Hazards

Contact with acid chloride or chloroformates in liquid form, such as cholesterol chloroformate, can cause severe burns of the skin and/or eyes and possibly cause permanent eye damage .

Future Directions

Cholesterol chloroformate and other cholesterol derivatives have potential applications in various research fields, ranging from drug delivery or bioimaging applications to cholesterol-based liquid crystals and gelators . Surfaces that contain cholesterol, such as the skin of some invertebrates, can repel other molecules, preventing the adsorption of proteins and bacteria .

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H45ClO2/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-26(29)30)13-15-27(20,4)25(22)14-16-28(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEPTKZEXBPDLF-JDTILAPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H45ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60880724
Record name 3-Cholesteryl chloroformate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholesterol chloroformate

CAS RN

7144-08-3
Record name Cholesteryl chloroformate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7144-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholest-5-en-3-ol (3beta)-, 3-(carbonochloridate)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholesteryl chloroformate
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Record name Cholest-5-en-3-ol (3.beta.)-, 3-(carbonochloridate)
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Record name 3-Cholesteryl chloroformate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholest-5-ene-3-β-yl chloroformate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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